3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
CAS No.: 2034522-71-7
Cat. No.: VC7148433
Molecular Formula: C19H23ClN4O3
Molecular Weight: 390.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034522-71-7 |
|---|---|
| Molecular Formula | C19H23ClN4O3 |
| Molecular Weight | 390.87 |
| IUPAC Name | 3-(5-chloropyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C19H23ClN4O3/c1-26-16-6-4-14(5-7-16)8-9-21-19(25)24-10-2-3-17(13-24)27-18-22-11-15(20)12-23-18/h4-7,11-12,17H,2-3,8-10,13H2,1H3,(H,21,25) |
| Standard InChI Key | AZUHWARPXBQSBJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₉H₂₃ClN₄O₃ and a molecular weight of 390.87 g/mol. Its IUPAC name, 3-(5-chloropyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide, reflects three critical substructures:
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A piperidine ring substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group.
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A carboxamide linker bridging the piperidine nitrogen to a 4-methoxyphenethyl moiety.
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A 5-chloropyrimidine heterocycle, a motif known for its role in kinase inhibition and nucleic acid analog design .
The SMILES notation (COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl) and InChIKey (AZUHWARPXBQSBJ-UHFFFAOYSA-N) provide unambiguous stereochemical and connectivity details.
Comparative Structural Analysis
Structurally analogous compounds, such as N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide (PubChem CID: 122259578), share the piperidine-pyrimidine core but diverge in their N-substituents . The 4-methoxyphenethyl group in the target compound introduces distinct electronic and steric properties compared to bulkier benzhydryl groups, potentially influencing receptor binding and metabolic stability .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide likely follows a multi-step sequence:
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Piperidine Functionalization: Nucleophilic substitution at the 3-position of piperidine with 5-chloro-2-hydroxypyrimidine under basic conditions.
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Carboxamide Formation: Activation of the piperidine nitrogen with a coupling reagent (e.g., EDCI or HATU) followed by reaction with 4-methoxyphenethylamine.
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Purification: Chromatographic isolation using reverse-phase HPLC or silica gel chromatography.
A hypothetical reaction scheme is outlined below:
Physicochemical Properties
Key Parameters
| Property | Value/Description | Source |
|---|---|---|
| logP | ~3.6 (predicted) | |
| Solubility | Not experimentally determined | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Polar Surface Area | 56.03 Ų |
The predicted logP aligns with analogs like N-(3-chloro-2-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide (logP = 3.65) , suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The polar surface area indicates potential for oral bioavailability .
Future Directions
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Solubility Optimization: Prodrug strategies (e.g., phosphate esterification) could address potential aqueous solubility limitations.
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Target Deconvolution: High-throughput screening against kinase or protease panels would clarify mechanistic pathways.
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In Vivo Pharmacokinetics: Radiolabeled studies could quantify bioavailability and tissue distribution.
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